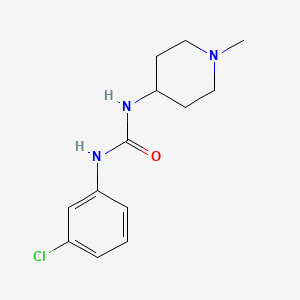![molecular formula C19H17N3O3S B5970335 3-{[methyl(phenyl)amino]sulfonyl}-N-3-pyridinylbenzamide](/img/structure/B5970335.png)
3-{[methyl(phenyl)amino]sulfonyl}-N-3-pyridinylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[methyl(phenyl)amino]sulfonyl}-N-3-pyridinylbenzamide, also known as MPSPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a small molecule inhibitor that has been shown to have promising effects on various biological processes, including cancer cell growth, inflammation, and angiogenesis.
Wirkmechanismus
The mechanism of action of 3-{[methyl(phenyl)amino]sulfonyl}-N-3-pyridinylbenzamide involves the inhibition of several key enzymes and signaling pathways that are involved in cancer cell growth, inflammation, and angiogenesis. 3-{[methyl(phenyl)amino]sulfonyl}-N-3-pyridinylbenzamide has been shown to inhibit the activity of several kinases, including VEGFR2, EGFR, and PDGFRβ, which are involved in angiogenesis. 3-{[methyl(phenyl)amino]sulfonyl}-N-3-pyridinylbenzamide has also been shown to inhibit the activity of several transcription factors, including NF-κB and STAT3, which are involved in inflammation. In addition, 3-{[methyl(phenyl)amino]sulfonyl}-N-3-pyridinylbenzamide has been shown to induce apoptosis in cancer cells through the activation of caspases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-{[methyl(phenyl)amino]sulfonyl}-N-3-pyridinylbenzamide have been extensively studied in vitro and in vivo. In vitro studies have shown that 3-{[methyl(phenyl)amino]sulfonyl}-N-3-pyridinylbenzamide inhibits the proliferation of cancer cells, reduces the production of pro-inflammatory cytokines, and inhibits the formation of new blood vessels. In vivo studies have shown that 3-{[methyl(phenyl)amino]sulfonyl}-N-3-pyridinylbenzamide reduces tumor growth and metastasis in several animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-{[methyl(phenyl)amino]sulfonyl}-N-3-pyridinylbenzamide is its specificity for several key enzymes and signaling pathways that are involved in cancer cell growth, inflammation, and angiogenesis. This specificity makes 3-{[methyl(phenyl)amino]sulfonyl}-N-3-pyridinylbenzamide an attractive candidate for the development of targeted therapies for cancer and other diseases. However, one of the main limitations of 3-{[methyl(phenyl)amino]sulfonyl}-N-3-pyridinylbenzamide is its low solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo. In addition, the synthesis of 3-{[methyl(phenyl)amino]sulfonyl}-N-3-pyridinylbenzamide is relatively complex and time-consuming, which can limit its availability for lab experiments.
Zukünftige Richtungen
There are several future directions for the research on 3-{[methyl(phenyl)amino]sulfonyl}-N-3-pyridinylbenzamide. One direction is the development of more efficient and scalable synthesis methods for 3-{[methyl(phenyl)amino]sulfonyl}-N-3-pyridinylbenzamide, which can increase its availability for lab experiments and potential clinical applications. Another direction is the optimization of the pharmacokinetics and pharmacodynamics of 3-{[methyl(phenyl)amino]sulfonyl}-N-3-pyridinylbenzamide, which can improve its bioavailability and efficacy in vivo. In addition, the identification of new targets and signaling pathways for 3-{[methyl(phenyl)amino]sulfonyl}-N-3-pyridinylbenzamide can expand its potential applications in scientific research and drug development.
Synthesemethoden
The synthesis of 3-{[methyl(phenyl)amino]sulfonyl}-N-3-pyridinylbenzamide involves several steps, including the reaction of 3-aminopyridine with 4-fluorobenzoyl chloride, followed by the reaction of the resulting product with N-methyl-N-phenylsulfonamide. The final product is obtained by reacting the intermediate product with 4-aminobenzamide. The synthesis of 3-{[methyl(phenyl)amino]sulfonyl}-N-3-pyridinylbenzamide has been reported in several research papers, and the purity and yield of the final product have been optimized through various methods.
Wissenschaftliche Forschungsanwendungen
3-{[methyl(phenyl)amino]sulfonyl}-N-3-pyridinylbenzamide has been shown to have potential applications in various scientific research fields, including cancer research, inflammation research, and angiogenesis research. In cancer research, 3-{[methyl(phenyl)amino]sulfonyl}-N-3-pyridinylbenzamide has been shown to inhibit the growth of several cancer cell lines, including breast cancer, pancreatic cancer, and ovarian cancer. In inflammation research, 3-{[methyl(phenyl)amino]sulfonyl}-N-3-pyridinylbenzamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In angiogenesis research, 3-{[methyl(phenyl)amino]sulfonyl}-N-3-pyridinylbenzamide has been shown to inhibit the formation of new blood vessels, which is a critical process in tumor growth and metastasis.
Eigenschaften
IUPAC Name |
3-[methyl(phenyl)sulfamoyl]-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-22(17-9-3-2-4-10-17)26(24,25)18-11-5-7-15(13-18)19(23)21-16-8-6-12-20-14-16/h2-14H,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZHFHUCSIOBRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-chloro-2-methylphenyl)imino]-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B5970260.png)

![N-[(1-cyclopentyl-4-piperidinyl)methyl]-4,4,4-trifluoro-N-(tetrahydro-2-furanylmethyl)-1-butanamine](/img/structure/B5970266.png)

![1-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-3-(methoxymethyl)piperidine](/img/structure/B5970285.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-chlorobenzyl)-N~2~-methylglycinamide](/img/structure/B5970292.png)
![N-(2-methoxybenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide](/img/structure/B5970297.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B5970307.png)
![1-{[(4,5-diphenyl-1,3-oxazol-2-yl)thio]methyl}-3,3-dimethyl-3,4-dihydroisoquinoline](/img/structure/B5970309.png)
![4-{[1-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}ethyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5970311.png)
![7-(2-fluoro-5-methoxybenzyl)-2-[3-(1H-tetrazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5970314.png)
![[1-({1-[(8-methylimidazo[1,2-a]pyridin-3-yl)acetyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B5970315.png)

![N-[3-(acetylamino)phenyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide](/img/structure/B5970326.png)